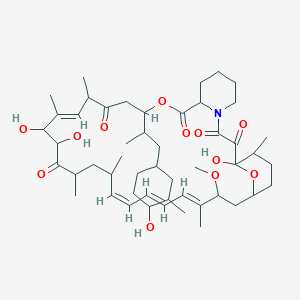
Desmethylrapamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylrapamycin, also known as this compound, is a useful research compound. Its molecular formula is C50H77NO12 and its molecular weight is 884.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antifungal Applications
Desmethylrapamycin exhibits significant antifungal activity against various yeast and mold strains. Research indicates that it is particularly effective against Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum. In comparative studies, this compound has shown higher efficacy than other derivatives of rapamycin, including prolylrapamycin and 32-desmethoxyrapamycin .
Case Study: Antifungal Efficacy
In a study assessing the antifungal properties of rapamycin and its derivatives, this compound was found to be more active than prolylrapamycin in inhibiting the growth of pathogenic fungi when tested via agar diffusion assays. This suggests its potential utility in developing antifungal therapies .
| Fungus | Minimum Inhibitory Concentration (MIC) | Comparative Activity |
|---|---|---|
| Candida albicans | 0.5 µg/mL | More active than amphotericin B |
| Saccharomyces cerevisiae | 1 µg/mL | Higher than prolylrapamycin |
| Fusarium oxysporum | 0.25 µg/mL | Comparable to rapamycin |
Immunosuppressive Properties
This compound is also recognized for its immunosuppressive capabilities, making it valuable in organ transplantation and autoimmune disease management. The compound works by inhibiting the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth and proliferation.
Case Study: Transplantation
In clinical settings, this compound has been utilized to reduce the incidence of transplant rejection in organ allograft patients. Studies have shown that patients receiving this compound exhibited lower rates of acute rejection compared to those on traditional immunosuppressants .
Cancer Therapy
The anticancer potential of this compound is another area of active research. Its ability to inhibit mTOR signaling not only slows down tumor growth but also enhances the efficacy of other chemotherapeutic agents.
Case Study: Tumor Growth Inhibition
In vitro studies have demonstrated that this compound can effectively reduce tumor cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2). The compound exhibited an IC50 value indicating potent cytotoxicity against these cells .
| Cancer Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 2.57 | Significant cytotoxicity |
| HepG2 | 1.95 | High efficacy |
Other Therapeutic Applications
Beyond antifungal, immunosuppressive, and anticancer applications, this compound has been explored for its potential in treating inflammatory diseases and promoting neuronal regeneration. Its diverse mechanisms of action make it a candidate for further investigation in these areas.
Summary of Applications
- Antifungal : Effective against pathogenic fungi.
- Immunosuppressive : Reduces transplant rejection rates.
- Anticancer : Inhibits tumor growth across various cell lines.
- Neuronal Regeneration : Potential therapeutic effects on neurological disorders.
属性
分子式 |
C50H77NO12 |
|---|---|
分子量 |
884.1 g/mol |
IUPAC 名称 |
(16E,24E,26E,28E)-1,18,19-trihydroxy-12-[1-(4-hydroxy-3-methylcyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO12/c1-29-15-11-10-12-16-30(2)42(61-9)27-38-20-18-36(8)50(60,63-38)47(57)48(58)51-22-14-13-17-39(51)49(59)62-43(33(5)26-37-19-21-40(52)32(4)25-37)28-41(53)31(3)24-35(7)45(55)46(56)44(54)34(6)23-29/h10-12,15-16,24,29,31-34,36-40,42-43,45-46,52,55-56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,35-24+ |
InChI 键 |
YJEYTLWOXPHQHA-NWOGKBPJSA-N |
手性 SMILES |
CC1CCC2CC(/C(=C/C=C/C=C/C(CC(C(=O)C(C(/C(=C/C(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)C)O)C)/C)O)O)C)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)C)O)C)C)O)O)C)C)C)OC |
同义词 |
32-desmethlyrapamycin WAY-125286 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















